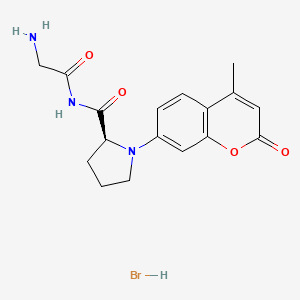

H-Gly-Pro-AMC.HBr

Description

Historical Context and Evolution of Fluorogenic Substrates in Enzymology

The journey to modern enzyme assays began with colorimetric substrates, which produce a colored product upon enzymatic action. A significant advancement in sensitivity and real-time measurement came with the development of fluorogenic substrates. The evolution of these probes saw a progression from simple fluorescent dyes to more sophisticated molecules designed for specific enzyme targets.

A notable milestone in this evolution was the introduction of coumarin-based fluorophores. In 1976, 7-amino-4-methylcoumarin (B1665955) (AMC) was established as a valuable fluorescent leaving group for protease assays. This development paved the way for the synthesis of a wide array of peptide-AMC conjugates, including H-Gly-Pro-AMC.HBr, tailored to the specificities of different proteases. These substrates offered a significant improvement in detection limits compared to their colorimetric predecessors, such as p-nitroanilides, and provided a more direct and continuous method for measuring enzyme kinetics than early Förster Resonance Energy Transfer (FRET) based substrates.

Structural Basis of this compound as a Dipeptide-Coupled Fluorophore

The efficacy of this compound as a fluorogenic substrate is rooted in its distinct chemical architecture. The molecule consists of three key components:

Dipeptide Recognition Motif (Gly-Pro): The glycyl-proline dipeptide sequence serves as the recognition site for specific proteases. Enzymes with dipeptidyl peptidase activity, particularly those that cleave after a proline residue, will bind to this motif.

Fluorophore (7-amino-4-methylcoumarin - AMC): AMC is a fluorescent molecule that, in its free form, exhibits strong fluorescence with excitation typically around 340-360 nm and emission in the 440-460 nm range. nih.gov

Amide Linkage: The dipeptide is covalently linked to the amino group of AMC via an amide bond. This linkage is crucial as it quenches the fluorescence of the AMC moiety.

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the proline residue and the AMC. Once the protease cleaves this bond, the free AMC is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the enzyme. The hydrobromide salt form (.HBr) enhances the solubility and stability of the compound in aqueous solutions.

| Property | Value |

|---|---|

| Chemical Formula | C17H20BrN3O4 |

| Molecular Weight | 410.26 g/mol |

| Excitation Wavelength (of released AMC) | ~340-360 nm |

| Emission Wavelength (of released AMC) | ~440-460 nm |

Overview of this compound's Primary Applications in Protease Activity Determination

This compound is predominantly utilized as a substrate for a specific family of serine proteases known as prolyl dipeptidyl peptidases. Its primary and most well-documented application is in the characterization and quantification of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. nih.gov DPP-IV plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, making it a significant therapeutic target for type 2 diabetes. The sensitivity of the Gly-Pro-AMC substrate makes it ideal for high-throughput screening of potential DPP-IV inhibitors. nih.gov

Beyond DPP-IV, research has shown that this compound can also be hydrolyzed by other related proteases, although often with different efficiencies. These include:

Dipeptidyl Peptidase 7 (DPP7)

Dipeptidyl Peptidase 8 (DPP8)

Dipeptidyl Peptidase 9 (DPP9)

Fibroblast Activation Protein (FAP)

Prolyl Oligopeptidase (POP)

This broader reactivity necessitates the use of specific inhibitors or purified enzyme preparations to ensure that the measured activity is attributable to the enzyme of interest.

The following tables summarize some of the key applications and reported kinetic parameters for this compound with various proteases.

| Enzyme | Enzyme Commission (EC) Number | Primary Function |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 3.4.14.5 | Incretin hormone degradation, T-cell activation |

| Dipeptidyl Peptidase 7 (DPP7) | 3.4.14.2 | Lysosomal protein degradation |

| Dipeptidyl Peptidase 8 (DPP8) | 3.4.14.- | Intracellular peptide metabolism |

| Dipeptidyl Peptidase 9 (DPP9) | 3.4.14.- | Intracellular peptide metabolism, cell signaling |

| Fibroblast Activation Protein (FAP) | 3.4.21.- | Extracellular matrix remodeling, tumor growth |

| Prolyl Oligopeptidase (POP) | 3.4.21.26 | Neuropeptide metabolism |

| Enzyme Source | Kₘ (µM) | Reference |

|---|---|---|

| Human Liver DPP-IV | ~50 | doi.org |

| Recombinant Human DPP-IV | Data indicates hydrolysis activity | researchgate.net |

| Bovine Serum DPP IV-like enzyme | pH-dependent | dcu.ie |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20BrN3O4 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |

InChI |

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);1H/t13-;/m0./s1 |

InChI Key |

UDMDUYINSDTYMJ-ZOWNYOTGSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.Br |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.Br |

Origin of Product |

United States |

Advanced Methodologies for Enzymatic Activity Quantification Utilizing H Gly Pro Amc.hbr

Principles of Fluorometric Enzyme Assays with H-Gly-Pro-AMC.HBr Substrate

The compound this compound is a highly sensitive fluorogenic substrate specifically designed for the quantification of dipeptidyl peptidase IV (DPP-IV) activity. glpbio.commedchemexpress.comfishersci.com Fluorometric assays utilizing this substrate offer a simple, rapid, and reliable method for studying enzyme kinetics and screening for inhibitors, demonstrating improved sensitivity over colorimetric assays. abcam.cnaatbio.com

Mechanism of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release and Fluorescence Generation

The fundamental principle of this assay lies in the enzymatic cleavage of a non-fluorescent substrate to yield a highly fluorescent product. researchgate.net The this compound molecule consists of the dipeptide Glycyl-Proline (Gly-Pro) linked to a 7-Amino-4-Methylcoumarin (AMC) fluorophore via an amide bond. promega.esbeilstein-journals.org In its conjugated, uncleaved state, the fluorescence of the AMC moiety is quenched.

Dipeptidyl peptidase IV, a serine protease, specifically recognizes and cleaves dipeptides from the N-terminus of polypeptides, particularly those with a proline or alanine (B10760859) residue at the penultimate position. aatbio.compromega.es When this compound is introduced to a sample containing active DPP-IV, the enzyme hydrolyzes the amide bond between the proline residue and the AMC molecule. cloudfront.netcaymanchem.com This enzymatic action releases the free AMC, which is highly fluorescent. researchgate.net The resulting increase in fluorescence intensity is directly proportional to the amount of AMC released and, consequently, to the enzymatic activity of DPP-IV. caymanchem.com This allows for real-time monitoring of the enzyme's catalytic rate.

Optimization of Spectroscopic Parameters for AMC Detection (Excitation/Emission Maxima)

Accurate quantification of enzymatic activity depends on the precise measurement of the fluorescence generated by the released AMC. This requires optimizing the spectroscopic settings of the fluorometer to match the excitation and emission maxima of free AMC. While slight variations exist in the literature and commercial kits, the optimal wavelengths are generally found within a specific range. The excitation maximum for AMC is typically between 340 nm and 380 nm, while the emission maximum is recorded between 440 nm and 465 nm. caymanchem.comcaymanchem.comabcam.com

| Parameter | Wavelength Range (nm) | Specific Reported Values (nm) | Source |

|---|---|---|---|

| Excitation (Ex) | 340 - 380 | 341 | aatbio.com |

| 344 | fluorofinder.com | ||

| 350 - 360 | caymanchem.comabcam.com | ||

| 360 | abcam.cncloudfront.net | ||

| 380 | medchemexpress.comcenmed.com | ||

| 340 | promega.es | ||

| 351 | medchemexpress.com | ||

| Emission (Em) | 440 - 465 | 440 | fluorofinder.com |

| 441 | aatbio.com | ||

| 450 - 465 | caymanchem.comabcam.com | ||

| 460 | abcam.cnpromega.esmedchemexpress.comcenmed.com | ||

| 465 | cloudfront.net | ||

| 430 | medchemexpress.com |

Characterization of Dipeptidyl Peptidase IV (DPP-IV) Activity

This compound serves as a critical tool for the detailed characterization of DPP-IV, a significant therapeutic target for type 2 diabetes. aatbio.com This substrate allows for the establishment of robust assays to determine the enzyme's kinetic properties and to understand how various factors influence its activity.

Establishment of Standardized Assay Protocols for DPP-IV

A standardized protocol is essential for obtaining reproducible results in the measurement of DPP-IV activity. The assay is typically performed in a 96-well plate format suitable for high-throughput screening. abcam.cnaatbio.com The protocol involves incubating the enzyme (such as recombinant human DPP-IV or DPP-IV from biological samples like plasma) with the this compound substrate in a suitable buffer. promega.esrsc.org The reaction is monitored over time by measuring the increase in fluorescence. cloudfront.net Key parameters include temperature, which is generally maintained at 37°C, and the final concentration of the substrate, often in the range of 40 µM to 100 µM. promega.escaymanchem.com

| Component | Typical Conditions | Source |

|---|---|---|

| Enzyme Source | Recombinant Human DPP-IV, Plasma, Cell Lysates | promega.esrsc.orgresearchgate.net |

| Assay Buffer | 20-50 mM Tris-HCl or 100 mM HEPES | cloudfront.netcaymanchem.com |

| pH | 7.4 - 8.0 | cloudfront.netcaymanchem.comnih.gov |

| Substrate Concentration | 10 - 100 µM | promega.escaymanchem.com |

| Incubation Temperature | 37°C | caymanchem.comabcam.com |

| Incubation Time | 10 - 30 minutes (kinetic or endpoint) | promega.esabcam.com |

| Detection | Fluorescence Plate Reader | abcam.cn |

Determination of Steady-State Kinetic Parameters (Km, Vmax, kcat) for DPP-IV

Understanding the kinetic behavior of DPP-IV is crucial for drug development. Using this compound, one can determine key steady-state kinetic parameters. The Michaelis constant (Km), which reflects the substrate concentration at half the maximum velocity, provides insight into the affinity of the enzyme for the substrate. The maximum velocity (Vmax) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These values are determined by measuring the initial reaction velocity (Vo) at various substrate concentrations and fitting the data to the Michaelis-Menten equation. cloudfront.netnih.gov The catalytic efficiency of the enzyme is often expressed as kcat/Km. nih.gov

| Parameter | Description | Reported Values for DPP-IV | Source |

|---|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. | 13.75 - 15.35 µM | cloudfront.net |

| 17.4 µM | caymanchem.com | ||

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. | Dependent on enzyme concentration. | nih.gov |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Generally lower for DPP-8 and DPP-9 compared to DPP-IV with similar substrates. | nih.gov |

Analysis of Environmental Factors Influencing DPP-IV Kinetics (e.g., pH Profiles)

The catalytic activity of enzymes is highly dependent on environmental conditions, particularly pH. The pH of the reaction buffer can influence the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. nih.gov DPP-IV is a serine protease that relies on a catalytic triad, often involving Asp-His-Ser residues. nih.gov Studies on the pH dependence of DPP-IV activity indicate that the catalysis is facilitated by the ionization of a key residue, likely a histidine within the catalytic site. nih.gov The optimal pH for DPP-IV activity is typically in the neutral to slightly alkaline range, with most standard assays being conducted between pH 7.4 and 8.0. cloudfront.netcaymanchem.com Deviations from this optimal pH range can lead to a significant decrease in enzymatic activity due to improper ionization of the catalytic residues, affecting both substrate binding and the catalytic steps of acylation and deacylation. nih.govnih.gov

Evaluation of Specific Activity Units for DPP-IV

The quantification of Dipeptidyl Peptidase-IV (DPP-IV) activity is frequently accomplished using the fluorogenic substrate H-Gly-Pro-AMC. This substrate is cleaved by DPP-IV, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be detected with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

A standardized unit of DPP-IV activity is defined as the amount of enzyme required to hydrolyze the substrate to yield 1.0 µmole of AMC per minute at 37°C. This standardized unit allows for the comparison of enzyme activity across different samples and experimental conditions. For instance, in one study, the hydrolysis rates for recombinant human DPP4, a human renal proximal tubular epithelial cell line (RPTEC/TERT1), and human umbilical vein endothelial cells (HUVEC) were determined to be 24.3 µmol/min/mg, 20.2 nmol/min/mg, and 0.58 nmol/min/mg, respectively, showcasing the varying levels of DPP-IV activity in different cell types. researchgate.net

Characterization of Prolyl Endopeptidase (PEP) Activity

Methodological Approaches for PEP Activity Measurement

The measurement of Prolyl Endopeptidase (PEP) activity often utilizes fluorogenic substrates. One common substrate for this purpose is Z-Gly-Pro-AMC. nih.gov However, a significant challenge in accurately measuring PEP activity is the overlapping substrate specificity with Fibroblast Activation Protein (FAP), which can also cleave Z-Gly-Pro-AMC. nih.gov

To address this, a standard methodology involves a combined kinetic fluorometric assay. In this approach, the total enzymatic activity is measured using Z-Gly-Pro-AMC. Subsequently, the individual contributions of PEP and FAP are delineated by pre-incubating the sample with specific inhibitors. A FAP-specific inhibitor is used to isolate PEP activity, while a PEP-specific inhibitor is used to determine FAP activity. nih.gov This allows for the precise quantification of each enzyme's contribution to the total observed fluorescence.

Comparative Substrate Efficacy of this compound vs. Z-Gly-Pro-AMC for PEP

While Z-Gly-Pro-AMC is a widely recognized substrate for prolyl endopeptidases, including PEP, the utility of this compound for this specific enzyme is less established in direct comparative studies. The key structural difference lies in the N-terminal protecting group: Z-Gly-Pro-AMC has a benzyloxycarbonyl (Z) group, whereas this compound has a free N-terminus.

| Substrate | N-terminal Group | Primary Target Enzyme(s) | Notes on Efficacy for PEP |

|---|---|---|---|

| This compound | Free (H-) | DPP-IV, DPP8, DPP9 | Likely poor substrate due to the free N-terminus. |

| Z-Gly-Pro-AMC | Blocked (Z-) | PEP, FAP | Considered an effective substrate for PEP. |

Investigation of Fibroblast Activation Protein (FAP) Activity

Assessment of FAP Dipeptidyl Peptidase Activity using this compound as a Comparative Substrate

Fibroblast Activation Protein (FAP) is unique in that it possesses both endopeptidase and dipeptidyl peptidase (DPP) activities. nih.gov While Z-Gly-Pro-AMC is often used to measure its endopeptidase activity, H-Gly-Pro-AMC can be employed to assess its DPP activity.

In comparative studies, the dipeptidyl peptidase activity of FAP is often evaluated alongside that of DPP-IV using H-Gly-Pro-AMC as a common substrate. This allows for a direct comparison of the exopeptidase function of these two related enzymes. Research has shown that FAP does exhibit dipeptidyl peptidase activity towards H-Gly-Pro-AMC, although it is generally less efficient than DPP-IV in cleaving this substrate. promega.es For instance, one study reported that the catalytic efficiency (kcat/Km) of DPP-IV for a similar substrate, Gly-Pro-pNA, was significantly higher than that of FAP.

Differentiating FAP and DPP-IV Overlapping Substrate Specificities

The structural and functional similarities between FAP and DPP-IV present a challenge in distinguishing their respective activities, as both can cleave substrates with a Proline at the P1 position. However, their substrate specificities can be differentiated through carefully designed enzymatic assays.

One primary method involves the use of substrates with different N-terminal modifications. DPP-IV, being a true exopeptidase, efficiently cleaves substrates with a free N-terminus like H-Gly-Pro-AMC. In contrast, FAP, which also has endopeptidase activity, can cleave substrates with a blocked N-terminus such as Z-Gly-Pro-AMC, a substrate not readily cleaved by DPP-IV. nih.gov

Therefore, a methodological approach to differentiate their activities involves the parallel use of both H-Gly-Pro-AMC and Z-Gly-Pro-AMC. Significant activity with H-Gly-Pro-AMC is indicative of DPP-IV (or other DPPs), while activity with Z-Gly-Pro-AMC is more specific to FAP's endopeptidase function.

| Method | This compound | Z-Gly-Pro-AMC | Rationale |

|---|---|---|---|

| Substrate Specificity | Cleaved by both FAP (DPP activity) and DPP-IV. More efficient for DPP-IV. | Primarily cleaved by FAP (endopeptidase activity). Poor substrate for DPP-IV. | Exploits the difference in N-terminal preference. |

| Specific Inhibitors | Use of a FAP-specific inhibitor will reduce cleavage by FAP. Use of a DPP-IV specific inhibitor will reduce cleavage by DPP-IV. | A FAP-specific inhibitor will significantly reduce cleavage. | Allows for the attribution of activity to a specific enzyme. |

Development and Implementation of High-Throughput Screening Assays

The inherent fluorescent properties of the this compound substrate make it exceptionally well-suited for high-throughput screening (HTS) assays, which are instrumental in the discovery of novel enzyme inhibitors. Upon enzymatic cleavage of the Gly-Pro dipeptide, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a rapid and scalable screening format.

HTS assays utilizing this compound are typically conducted in multi-well plates (e.g., 96- or 384-well formats), enabling the simultaneous testing of large libraries of chemical compounds. The assay protocol generally involves the incubation of the target enzyme with the test compounds for a defined period, followed by the addition of the this compound substrate. The reaction progress is monitored kinetically or as an endpoint measurement using a fluorescence plate reader. The degree of inhibition is determined by comparing the fluorescence signal in the presence of a test compound to that of a control reaction without the compound.

A notable application of this HTS methodology is in the screening for DPP-IV inhibitors, which are a class of drugs used in the management of type 2 diabetes. Researchers have successfully employed this compound-based assays to identify potent and selective DPP-IV inhibitors from natural product libraries and synthetic chemical collections. For instance, a study established and optimized an HTS method for DPP-IV inhibitors using human plasma as the enzyme source, demonstrating the feasibility of using complex biological samples in such screening campaigns.

The table below illustrates a representative dataset from a high-throughput screen for DPP-IV inhibitors, showcasing the inhibition of enzymatic activity by various compounds.

| Compound ID | Compound Concentration (µM) | DPP-IV Activity (% of Control) | Standard Deviation |

|---|---|---|---|

| Control | 0 | 100 | 5.2 |

| Compound A | 10 | 85.3 | 4.1 |

| Compound B | 10 | 22.7 | 2.5 |

| Compound C | 10 | 98.1 | 6.3 |

| Compound D | 10 | 54.6 | 3.8 |

Methodological Considerations for Robust Enzyme Activity Assays

To ensure the accuracy, reproducibility, and reliability of enzymatic activity data obtained using this compound, several methodological factors must be carefully considered and optimized.

Selection and Optimization of Buffer Systems

The choice of buffer system and its pH are critical parameters that can significantly influence enzyme activity. Different enzymes exhibit optimal activity within a specific pH range, and deviations from this optimum can lead to reduced activity or even denaturation. For DPP-IV, Tris-HCl and HEPES buffers are commonly employed.

Research has shown that the activity of a bovine serum DPP IV-like peptidase is markedly affected by the buffer and pH. dcu.ie The enzyme displays a bell-shaped pH-activity profile, with optimal activity observed in the slightly alkaline range. dcu.ie For instance, studies have utilized Tris-HCl buffer at pH 8.0 and HEPES buffer at pH 8.0 for DPP-IV activity assays. dcu.ienih.gov The selection of the buffer should also consider its potential for interference with the assay components or the detection method.

The following table presents a hypothetical dataset comparing the relative activity of DPP-IV in different buffer systems at a constant pH, illustrating the importance of buffer selection.

| Buffer System (50 mM) | pH | Relative Enzyme Activity (%) |

|---|---|---|

| Tris-HCl | 8.0 | 100 |

| HEPES | 8.0 | 92 |

| Phosphate Buffer | 8.0 | 75 |

| MES | 6.0 | 45 |

Kinetic analysis over a range of pH values for a bovine serum DPP IV-like peptidase acting on Gly-Pro-AMC indicated two pK values at 6.18 and 9.70, which are attributed to the active-site histidine and either the active-site serine or the free amino group of the substrate, respectively. dcu.ie

Incubation Temperature and Time Dependency

Enzyme-catalyzed reactions are highly dependent on temperature. Generally, an increase in temperature leads to an increase in reaction velocity up to an optimal temperature. Beyond this point, the enzyme begins to denature, resulting in a rapid loss of activity. For mammalian enzymes like DPP-IV, the optimal temperature is typically around 37°C, reflecting physiological conditions.

One study on a bovine serum DPP IV-like peptidase showed that its relative activity increased up to 50°C and remained high up to 64°C. dcu.ie However, for standard assays, incubation at 37°C is a common practice to ensure stable and reproducible results. nih.gov

The duration of the incubation period is another crucial factor. The reaction should be monitored within the linear range, where the rate of product formation is constant over time. This initial velocity is directly proportional to the enzyme concentration. Prolonged incubation times can lead to substrate depletion or product inhibition, resulting in a non-linear reaction rate and an underestimation of the true enzyme activity. Kinetic assays, where fluorescence is measured at multiple time points, are often preferred to ensure that the measurements are taken within the linear range.

The table below provides an example of how DPP-IV activity can vary with both incubation temperature and time.

| Incubation Temperature (°C) | Incubation Time (min) | Fluorescence Units (RFU) |

|---|---|---|

| 25 | 10 | 1500 |

| 25 | 30 | 4200 |

| 37 | 10 | 3500 |

| 37 | 30 | 9800 |

| 50 | 10 | 4800 |

| 50 | 30 | 11500 |

Sample Matrix Effects and Dilution Strategies

When measuring enzymatic activity in complex biological samples such as plasma, serum, or tissue homogenates, the sample matrix can significantly interfere with the assay. researchgate.net The matrix contains various endogenous substances, including other enzymes, inhibitors, and fluorescent compounds, that can affect the activity of the target enzyme or interfere with the fluorescence measurement.

For example, the hydrolysis of H-Gly-Pro-AMC in different cell lysates can vary significantly, reflecting not only the levels of the target enzyme but also the presence of other proteases and inhibitors. researchgate.net One study found that a renal proximal tubule epithelial cell line lysate had approximately 35-fold higher hydrolysis activity for Gly-Pro-AMC compared to a human umbilical vein endothelial cell lysate. researchgate.net

To mitigate these matrix effects, sample dilution is a commonly employed strategy. Diluting the sample reduces the concentration of interfering substances, thereby improving the accuracy of the measurement. However, excessive dilution can reduce the enzyme concentration to below the detection limit of the assay. Therefore, it is essential to perform a dilution linearity assessment to determine the optimal dilution factor for each sample type. This involves measuring the enzyme activity at several different dilutions and ensuring that the calculated activity, when corrected for the dilution factor, remains constant.

The following table illustrates the effect of sample dilution on the measured DPP-IV activity in human plasma.

| Plasma Dilution Factor | Measured Activity (RFU/min) | Dilution-Corrected Activity (RFU/min) |

|---|---|---|

| 1:10 | 500 | 5000 |

| 1:20 | 260 | 5200 |

| 1:40 | 135 | 5400 |

| 1:80 | 70 | 5600 |

In a study quantifying fibroblast activation protein (FAP) activity in various biological fluids, an optimal plasma volume of 1 µl was determined to yield the highest FAP activity, with clear inverse dose responses observed at higher plasma volumes. nih.gov This highlights the importance of optimizing the sample input to avoid inhibitory effects from the matrix.

Elucidation of Enzyme Substrate Specificity and Recognition Mechanisms

Detailed Profiling of H-Gly-Pro-AMC.HBr Substrate Specificity for Peptidases

This compound is a highly sensitive substrate for enzymes that cleave peptide bonds specifically after proline residues, most notably Dipeptidyl Peptidase IV (DPP-IV) fishersci.comprospecbio.com. DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, preferentially releasing peptides ending in proline or alanine (B10760859) nih.govdcu.ie. The enzymatic activity of DPP-IV on this compound results in the liberation of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) clinicaltrialsarena.commedchemexpress.com. This cleavage can be monitored by measuring the increase in fluorescence, typically with excitation at 350-365 nm and emission at 440-465 nm clinicaltrialsarena.commedchemexpress.com.

Beyond DPP-IV, this compound can also serve as a substrate for other prolyl peptidases, such as Fibroblast Activation Protein (FAP), which also exhibits specificity for the Gly-Pro sequence nih.govnih.gov. While both enzymes cleave the Gly-Pro motif, FAP has a unique endopeptidase activity with a Gly-Pro specificity, whereas DPP-IV is a dipeptidyl peptidase nih.gov. Research indicates that the specificity of these enzymes is influenced by interactions within their active sites, particularly with the P1 and P2 positions of the substrate nih.govencyclopedia.pubnih.gov. For instance, DPP-IV's active site contains glutamic acid residues (E205 and E206) that are crucial for binding the positively charged N-terminus of the substrate and also interact with the P1 proline residue nih.gov.

Importance of the Gly-Pro Sequence for Enzyme Recognition and Cleavage

The Gly-Pro dipeptide sequence is central to the substrate specificity of enzymes like DPP-IV and FAP nih.govresearchgate.netnih.govmedchemexpress.comfrontiersin.orgnih.govnih.gov. The pyrrolidine (B122466) ring of proline plays a critical role in substrate recognition by these enzymes, contributing to optimal binding and stabilization of the substrate within the active site nih.govencyclopedia.pubucsf.edufrontiersin.org. Specifically, proline's unique cyclic structure and its N-substituted nature allow for precise recognition by enzymes, often without requiring extensive contacts with the rest of the side chain ucsf.edu.

For DPP-IV, the P1 position (the residue immediately before the scissile bond) is critical, with a strong preference for proline nih.gov. The Gly-Pro motif in this compound fits this requirement perfectly, enabling efficient cleavage. Similarly, FAP is known to cleave after proline residues, and studies have shown that an N-acyl-Gly-Pro motif is particularly favored by FAP for inhibitor design nih.gov. The presence of proline at the P2 position (relative to the cleavage site) can also influence substrate recognition, as seen in some proline-specific peptidases encyclopedia.pubresearchgate.net.

The Gly-Pro sequence's importance is further highlighted by its prevalence in natural substrates and its role in protein processing. For example, the Gly-Pro dipeptide is a stringent requirement for the cleavage site of certain viral proteases like human rhinovirus 3C protease nih.gov. In collagen, the Gly-Pro-X and Gly-X-Hyp motifs are critical for collagenase activity, demonstrating the widespread significance of this dipeptide in enzymatic recognition nih.gov.

Comparative Substrate Analysis with Other Fluorogenic Peptide Derivatives

Fluorogenic peptide substrates are invaluable for comparing enzyme specificities and kinetics. This compound serves as a benchmark for assessing the activity of enzymes like DPP-IV. Other AMC-conjugated peptide derivatives are used to probe the substrate preferences of various peptidases.

H-Lys-AMC is a substrate commonly used to assay for enzymes that cleave after lysine (B10760008) residues, such as certain trypsin-like proteases or lysosomal enzymes. Its specificity differs significantly from this compound, which is tailored for proline-directed cleavage. While both release the AMC fluorophore, the peptide sequence dictates which enzymes will efficiently hydrolyze them scbt.comiris-biotech.de.

H-Pro-AMC, a substrate ending in proline but lacking the preceding glycine (B1666218), can be cleaved by some enzymes that recognize C-terminal proline. However, its specificity is generally narrower or different compared to this compound, which benefits from the combined recognition of both glycine and proline. For instance, while DPP-IV prefers to cleave after proline, other enzymes might cleave before proline, making H-Pro-AMC a substrate for different enzymatic activities medchemexpress.comcymitquimica.comresearchgate.net.

N-Suc-Gly-Pro-Leu-Gly-AMC is a longer peptide substrate that includes the Gly-Pro sequence but is designed for enzymes with broader specificity, such as those that cleave after leucine (B10760876) or other residues in addition to proline. The "Suc" (succinyl) group often indicates specificity for enzymes like chymotrypsin (B1334515) or elastase, depending on the full sequence. Compared to this compound, this substrate allows for the investigation of enzymes that recognize longer peptide motifs or have different P1 or P2 preferences cymitquimica.com.

Z-Gly-Pro-AMC, where "Z" represents the benzyloxycarbonyl (Cbz) protecting group, is another fluorogenic substrate that targets enzymes cleaving after proline. The Z-group can influence substrate binding and cleavage kinetics compared to the free N-terminus of this compound. This derivative has been used to study enzymes like prolyl endopeptidase (PEP) and Fibroblast Activation Protein (FAP), which can cleave the Z-Gly-Pro sequence medchemexpress.comcsic.es. The presence of the N-terminal protecting group can alter enzyme affinity and catalytic efficiency, providing a means to differentiate between enzymes that tolerate or require such modifications.

Compound List:

this compound (H-Glycyl-L-proline-7-amido-4-methylcoumarin hydrobromide)

H-Lys-AMC (H-Lysyl-7-amido-4-methylcoumarin)

H-Pro-AMC (H-Prolyl-7-amido-4-methylcoumarin)

N-Suc-Gly-Pro-Leu-Gly-AMC (N-Succinyl-Glycyl-L-prolyl-L-leucyl-glycyl-7-amido-4-methylcoumarin)

Z-Gly-Pro-AMC (Benzyloxycarbonyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin)

Applications in Inhibitor Discovery and Enzymatic Modulation Research

Design and Execution of Enzyme Inhibition Assays

The design of enzyme inhibition assays using H-Gly-Pro-AMC.HBr is predicated on the principle of measuring the rate of AMC release. The substrate is incubated with the target enzyme in an appropriate buffer system, typically maintaining physiological pH (e.g., pH 7.0-8.0) and temperature (e.g., 30-37°C). The resulting fluorescence intensity, directly proportional to enzyme activity, is continuously monitored using a spectrofluorometer or microplate reader. Excitation wavelengths are commonly set between 340-360 nm, with emission wavelengths monitored between 440-460 nm.

Inhibition assays involve introducing potential inhibitory compounds to the reaction mixture. A decrease in the rate of AMC release, when compared to a control reaction lacking the inhibitor, indicates inhibitory activity. The high sensitivity of this assay allows for the detection of even weak inhibitors and facilitates precise kinetic analyses. The rapid and quantifiable fluorescence signal generated by this compound makes it particularly suitable for HTS campaigns, enabling the efficient screening of large compound libraries.

Identification and Characterization of Dipeptidyl Peptidase IV Inhibitors

DPP-IV is a critical enzyme in glucose metabolism, regulating the activity of incretin (B1656795) hormones like GLP-1 and GIP. The inhibition of DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes. This compound is a fundamental substrate for assays designed to identify and characterize DPP-IV inhibitors.

Screening for Natural Compound Inhibitors

The search for natural DPP-IV inhibitors often involves screening plant extracts, microbial metabolites, and other natural products. This compound is routinely employed in these screening efforts. Studies have evaluated the DPP-IV inhibitory capacity of various plant extracts, determining percentage inhibition and IC50 values using this substrate. The ability of this compound to facilitate the rapid assessment of numerous samples aids in identifying promising natural compounds capable of modulating DPP-IV activity.

Discovery of Bioactive Peptides with DPP-IV Inhibitory Potential from Protein Hydrolysates

Protein hydrolysates derived from diverse sources, including fish, dairy, and insects, are rich sources of bioactive peptides that exhibit DPP-IV inhibitory properties. This compound is central to the identification of these peptides. Researchers hydrolyze proteins using various proteases and subsequently screen the resulting peptide mixtures for DPP-IV inhibition. Studies have identified specific peptide sequences, often characterized by proline or alanine (B10760859) at the second N-terminal position and glycine (B1666218) or proline at the C-terminal, as contributing to DPP-IV inhibition. For instance, research on squid processing byproducts revealed potent DPP-IV inhibitors within hydrolysates, with specific fractions exhibiting IC50 values as low as 97 µg/mL. Investigations into insect proteins have also identified peptides with significant DPP-IV inhibitory activity, highlighting the substrate's role in discovering novel functional food ingredients.

Identification and Characterization of Prolyl Endopeptidase Inhibitors

While primarily recognized for its use with DPP-IV, this compound can also be utilized in studies involving Prolyl Endopeptidase (PEP). PEP is implicated in neuropeptide metabolism and has been linked to neuropathological disorders. Although substrates like Z-Gly-Pro-AMC are more commonly associated with PEP assays, this compound can be employed, particularly when assessing inhibitor specificity or when PEP demonstrates cleavage of Gly-Pro sequences. Studies investigating protein hydrolysates for both DPP-IV and PEP inhibitory activities often utilize this compound for DPP-IV and a different substrate for PEP to evaluate activities concurrently.

Quantitative Kinetic Analysis of Enzyme Inhibition (IC50, Ki determination)

This compound is crucial for quantitative kinetic analyses, enabling the determination of key inhibitory parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). By varying substrate and inhibitor concentrations and measuring reaction rates, researchers can elucidate inhibition mechanisms (e.g., competitive, non-competitive).

IC50 Determination: This involves incubating the enzyme with a fixed concentration of this compound and a range of inhibitor concentrations to identify the concentration that reduces enzyme activity by 50%. For example, an IC50 value of 33.7 ng/mL was reported for the DPP-IV inhibitor E3024 in a study involving healthy male subjects. Studies on protein hydrolysates have also yielded IC50 values, such as 97 µg/mL for DPP-IV inhibition from squid protein hydrolysates and 3.70 mg mL−1 for tilapia byproduct hydrolysates. Flavonoids have demonstrated varying IC50 values against DPP-4, with cyanidin (B77932) 3-O-glucoside exhibiting an IC50 of 81.05 ± 4.14 μM.

Ki Determination: Determining the Ki value requires performing enzyme kinetic assays with varying concentrations of both this compound and the inhibitor. Data analysis using methods like Michaelis-Menten kinetics or Lineweaver-Burk plots yields the inhibition constant, reflecting the inhibitor's affinity for the enzyme. This quantitative data is essential for comparing inhibitor potency and understanding their mechanisms of action.

Structure-Activity Relationship (SAR) Studies in Inhibitor Development

SAR studies are vital for optimizing inhibitor efficacy and specificity. This compound supports SAR studies by providing a sensitive and reliable method to evaluate the inhibitory potential of structurally modified compounds against DPP-IV or PEP. Researchers can synthesize analogue series with systematic changes to the peptide sequence, linker, or inhibitor scaffold and assess their inhibitory activity using this compound. This data helps identify key pharmacophores and structural elements responsible for enzyme binding and inhibition, guiding the rational design of more potent and selective therapeutic agents.

Data Tables:

Table 1: DPP-IV Inhibitory Activity of Various Compounds and Hydrolysates

| Compound/Source | Assay Type | IC50 Value | Reference |

| E3024 (DPP-IV inhibitor) | In vitro (plasma assay) | 33.7 ng/mL | |

| Squid Protein Hydrolysate (Esperase) | In vitro (DPP-IV assay) | 97 µg/mL | |

| Tilapia Byproduct Hydrolysate | In vitro (Caco-2 cell assay) | 3.70 mg mL−1 | |

| Hyperoside | In vitro (DPP-4 assay) | 138.79 ± 0.87 μM | |

| Myricetin | In vitro (DPP-4 assay) | 156.29 ± 1.18 μM | |

| Narcissoside | In vitro (DPP-4 assay) | 166.52 ± 0.6 μM | |

| Cyanidin 3-O-glucoside | In vitro (DPP-4 assay) | 81.05 ± 4.14 μM | |

| Isoliquiritigenin | In vitro (DPP-4 assay) | 149.96 ± 0.58 μM |

Table 2: PEP Inhibitory Activity of Squid Protein Hydrolysates

| Compound/Source | Assay Type | IC50 Value | Reference |

| Squid Protein Hydrolysate (Esperase) | In vitro (PEP assay) | 55 µg/mL |

Diverse Research Domains Employing H Gly Pro Amc.hbr As a Probe

Biochemical Investigations in Animal Model Systems

Assessment of Enzyme Activity in Plasma Samples

H-Gly-Pro-AMC.HBr is a critical substrate for assessing Dipeptidyl Peptidase IV (DPP-IV) activity in plasma samples derived from various animal models. DPP-IV is a key enzyme involved in the inactivation of incretin (B1656795) hormones like GLP-1, playing a significant role in glucose homeostasis and immune regulation. Researchers employ this fluorogenic substrate to quantify DPP-IV activity in plasma to understand its physiological roles, correlate it with disease states, or evaluate the efficacy of DPP-IV inhibitors administered in vivo. For instance, studies have measured DPP-4 activity in rat plasma after the oral administration of dietary proteins to assess their inhibitory potential. Pea proteins, for example, were shown to reduce rat plasma DPP-IV activity by 20.2% mdpi.com. In mouse models, this compound is routinely used to measure plasma DPP-4 activity, often in conjunction with metabolic assessments nih.govglucagon.comnih.govresearchgate.netglucagon.comresearchgate.net. Investigations have also reported DPP4 activity levels in baboon and human plasma to be approximately 2785 pmol AMC/min/ml and similar values, respectively nih.gov. In DPP4 knockout mice, plasma Gly-Pro-cleaving activity is reported to be minimal or absent cosmobio.co.jp.

Data Table 1: DPP-IV Activity in Plasma Samples

| Sample Type | Enzyme | Finding | Reference |

| Rat Plasma | DPP-IV | 20.2% decrease (Pea protein) | mdpi.com |

| Rat Plasma | DPP-IV | 9.2% decrease (Ovalbumin) | mdpi.com |

| Rat Plasma | DPP-IV | 8.2% decrease (Fish gelatin) | mdpi.com |

| Rat Plasma | DPP-IV | 7.4% decrease (Hemoglobin) | mdpi.com |

| Baboon Plasma | DPP-4 | ~2785 pmol AMC/min/ml | nih.gov |

| Human Plasma | DPP-4 | Similar to baboon | nih.gov |

| Mouse Plasma | DPP-4 | Measured via fluorometric assay | nih.govglucagon.comresearchgate.netglucagon.comresearchgate.net |

| Mouse Plasma | DPP-4 | Activity in DPP4 knockout mice: little or none | cosmobio.co.jp |

Evaluation of Enzyme Activity in Tissue Homogenates

The application of this compound extends to the evaluation of enzyme activities within tissue homogenates from animal models. This allows for the investigation of tissue-specific peptidase expression and function. Researchers utilize this substrate to quantify DPP-IV or related enzyme activities in various organs, providing insights into their localized roles in physiological processes. For instance, studies examining Fibroblast Activation Protein (FAP) activity in mouse tissues often concurrently measure DPP-4 activity using H-Gly-Pro-AMC HBr nih.gov. The specific activity of recombinant human DPP4, a benchmark for enzymatic capability, is defined as greater than 15,000 pmol/min/µg, where one unit hydrolyzes 1 pmole of this compound per minute at pH 8.0 and 37°C prospecbio.com. DPP4 activity has also been measured in mouse tissue extracts via fluorometric assays researchgate.net.

Data Table 2: DPP-IV Activity in Tissue Homogenates/Extracts

| Sample Type | Enzyme | Finding | Reference |

| Recombinant Human DPP4 | DPP4 | Specific activity > 15,000 pmol/min/µg | prospecbio.com |

| Mouse Tissue Extracts | DPP4 | Measured via fluorometric assay | researchgate.net |

| Porcine Brain Homogenates | POP | Exhibits substrate inhibition kinetics (with Suc-Gly-Pro-AMC) | medchemexpress.com |

In Vitro Cell-Based Studies and Culture Systems

Measurement of Enzyme Activity in Cell Lysates

This compound is a cornerstone substrate for in vitro cell-based assays aimed at quantifying DPP-IV activity within cell lysates. This technique is crucial for understanding the cellular expression, localization, and functional modulation of DPP-IV, which is implicated in cellular signaling, immune responses, and metabolic regulation cosmobio.co.jpprospecbio.comaatbio.com. Researchers measure DPP4 activity in lysates derived from various cell types, including human colon mucosa, to elucidate its role in intestinal physiology tdx.catresearchgate.net. Comparative studies have highlighted differences in DPP4 activity between cell lines; for example, RPTEC/TERT1 lysates exhibited significantly higher hydrolysis activity (20.2 nmol/min/mg) compared to HUVEC lysates (0.58 nmol/min/mg) when assayed with H-Gly-Pro-AMC researchgate.net. Assays using Gly-Pro-AMC have also been employed to analyze combined DPP4 and DPP7 activity in urinary protein concentrates nih.gov.

Data Table 3: DPP-IV Activity in Cell Lysates

| Cell Type/Source | Enzyme | Finding | Reference |

| RPTEC/TERT1 Lysate | DPP4 | 20.2 nmol/min/mg | researchgate.net |

| HUVEC Lysate | DPP4 | 0.58 nmol/min/mg | researchgate.net |

| Human Colon Mucosa Lysate | DPP4 | Measured via fluorometric assay | tdx.catresearchgate.net |

| Urinary Protein Concentrate | DPP4+DPP7 | Optimized for linear response with Gly-Pro-AMC | nih.gov |

Application in Permeability Studies with Cell Monolayers (e.g., Caco-2 cells for peptide transport)

The utility of this compound extends to studies investigating peptide transport and enzyme activity across cell monolayers, particularly using Caco-2 cells, which serve as a model for intestinal epithelial barrier function and peptide absorption tdx.catresearchgate.netmedchemexpress.com. These studies leverage the substrate's ability to release a fluorescent signal upon cleavage to monitor enzyme activity within or across these cellular models. For instance, research has explored the inhibitory effects of dietary peptides on DPP-IV activity in Caco-2 cells, providing insights into how intestinal enzymes interact with ingested compounds medchemexpress.com. The measurement of DPP-4 activity in Caco-2 cells helps in understanding its role in the intestinal microenvironment tdx.catresearchgate.net. The fluorescent properties of the released AMC moiety are essential for sensitive detection in such complex in vitro experimental setups sigmaaldrich.comeurogentec.comgbiosciences.com.

Studies in Microbial Proteomics and Enzymology

This compound has also found application in research focused on microbial enzymology and proteomics, enabling the characterization of enzymatic activities within microorganisms. Notably, this substrate has been employed to detect and investigate dipeptidyl peptidase (DPP-IV) activity secreted by various microbes. Studies on the dimorphic fungal pathogen Histoplasma capsulatum, for example, utilized Gly-pro-AMC to demonstrate the presence of secreted DPP-IV activity in culture supernatants. This activity was found to be heat-labile, being abolished upon heating to 100°C, and was also susceptible to inhibition by specific DPP-IV inhibitors like diprotin A, confirming its enzymatic nature nih.gov. The substrate's capacity to generate a fluorescent signal upon enzymatic cleavage facilitates the sensitive detection and quantification of microbial enzyme activities eurogentec.comgbiosciences.comnih.gov.

Data Table 4: Microbial Enzyme Activity Detection

| Microorganism | Enzyme | Finding | Reference |

| Histoplasma capsulatum | DPP-IV | Secreted DPP-IV activity detected in supernatant | nih.gov |

| Histoplasma capsulatum | DPP-IV | Activity abolished by heating to 100°C | nih.gov |

| Histoplasma capsulatum | DPP-IV | Inhibited by diprotin A | nih.gov |

Compound List:

this compound (Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide)

7-amino-4-methylcoumarin (B1665955) (AMC)

Dipeptidyl Peptidase IV (DPP-IV) / DPP4 / CD26

Fibroblast Activation Protein (FAP)

Prolyl Endopeptidase (PREP)

Sitagliptin

Diprotin A

3144-AMC (FAP-specific substrate)

Suc-Gly-Pro-AMC (PREP substrate)

Emerging Trends and Future Research Trajectories

Methodological Advancements in Fluorometric Detection Technologies

Advancements in fluorometric detection technologies are continually refining the sensitivity, throughput, and applicability of assays utilizing substrates like H-Gly-Pro-AMC.HBr. Historically, AMC-based substrates have been a cornerstone of protease activity assays due to the significant increase in fluorescence upon cleavage researchgate.netnih.gov. However, newer approaches are being developed to overcome limitations such as background fluorescence and spectral overlap with assay components.

One significant trend is the development of fluorophores with improved spectral properties and quantum yields. While AMC emits in the UV range, which can be prone to interference from other biomolecules or screening compounds, newer fluorophores like Rhodamine 110 (Rh110) offer red-shifted emission, reducing background noise and enhancing signal-to-noise ratios iris-biotech.deresearchgate.net. These advancements allow for lower substrate and enzyme concentrations, which is particularly beneficial when working with limited sample material or low-activity proteases pnas.org.

Furthermore, novel assay designs are emerging to increase assay robustness and data quality. This includes the development of "tandem" substrates with multiple cleavage sites or the use of internally quenched fluorescent peptides that exhibit a dramatic fluorescence increase upon single cleavage events, leading to a higher signal-to-noise ratio iris-biotech.deresearchgate.net. The integration of these advanced fluorometric techniques with high-throughput screening (HTS) platforms is also a key area of development, enabling the rapid assessment of large compound libraries or the screening of numerous protease-substrate pairs researchgate.netupenn.eduoup.com.

Expansion of this compound Usage for Uncharacterized Proteases

The inherent specificity of this compound for certain proteases, notably Dipeptidyl Peptidase IV (DPP-IV) medchemexpress.comfishersci.comjci.orgmdpi.comglucagon.comuc.pteurogentec.combioscience.co.uk, provides a foundation for its expanded use in identifying and characterizing novel or uncharacterized proteases. By systematically varying the peptide sequence or coupling it with different leaving groups or detection methods, researchers can probe the substrate preferences of unknown enzymes.

One approach involves the creation of diverse substrate libraries, such as positional scanning libraries, where specific amino acid positions are systematically varied. This allows for the rapid profiling of protease specificity, revealing preferences for particular amino acid sequences that can then be used to identify the cognate proteases in complex biological samples pnas.orgnih.gov. While this compound itself represents a specific sequence, the methodology underlying its use—the fluorogenic peptide substrate approach—is being adapted to generate broader specificity profiles. For instance, using libraries with varied P1, P2, P3, and P4 positions, researchers can map the active site requirements of novel proteases, even those not previously characterized pnas.orgnih.gov.

The development of new fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers improved quantum yield over AMC, further facilitates the screening of larger and more diverse substrate libraries for uncharacterized proteases pnas.org. These methodological improvements enable the discovery of proteases with unique specificities that might be missed with traditional, single-substrate assays.

Integration with Systems Biology Approaches for Enzyme Network Analysis

The growing complexity of biological systems necessitates approaches that can analyze the interplay of multiple enzymes. Integrating the use of this compound and similar fluorogenic substrates with systems biology methodologies allows for a more comprehensive understanding of protease roles within cellular networks. Systems biology aims to model and understand biological systems as a whole, considering the dynamic interactions between components nih.gov.

Protease activity profiling, using substrates like this compound, can provide quantitative data on enzyme function in various cellular states or conditions. This data can then be fed into computational models to map protease activity networks. For example, by measuring the activity of multiple proteases simultaneously or in parallel using different substrates, researchers can identify key nodes in signaling pathways or metabolic networks that are regulated by proteolysis pnas.orgnih.govresearchgate.net.

The development of multiplex assays, which can simultaneously monitor the activity of several proteases using different substrates or detection methods, is crucial for systems-level analysis researchgate.net. Furthermore, combining substrate-based activity profiling with other omics data (genomics, proteomics) and computational tools allows for the reconstruction of complex enzyme interaction networks. This can reveal how changes in the activity of a single protease, or a group of proteases, propagate through a biological system, leading to emergent behaviors or disease states nih.gov. Future research will likely focus on developing more sophisticated computational models that can integrate diverse protease activity data, generated using substrates like this compound, to predict cellular responses and identify therapeutic targets within these intricate networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.